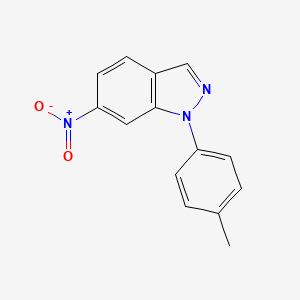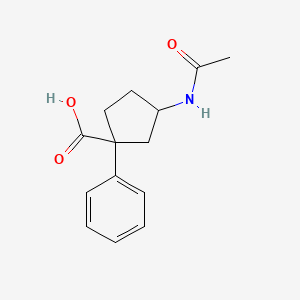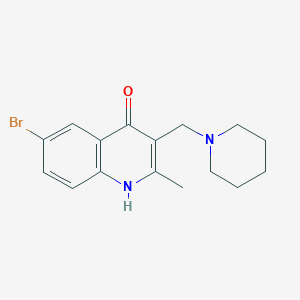![molecular formula C17H14O4 B5570029 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)
6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate and related compounds often involves multi-step reactions that can include Claisen rearrangement, ring-closing metathesis, and Michael addition. For instance, a novel one-pot synthesis involving Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters has been reported, showcasing a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence for producing benzo[c]chromen-6-one derivatives (Poudel & Lee, 2014; Vachan et al., 2019).
Molecular Structure Analysis
The molecular structure of chromen derivatives, including 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate, is characterized by X-ray crystallography, which provides detailed information on the crystalline structure, bond lengths, angles, and intermolecular interactions. For example, the structure of a related compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography, revealing intricate details of the molecular arrangement and hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen derivatives undergo various chemical reactions that are pivotal for their synthesis and modification. For instance, palladium-catalyzed intramolecular C-H/C-H coupling reactions have been utilized for generating 6H-benzo[c]chromenes, demonstrating the compound's versatility in organic synthesis (Guo et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Antiproliferative and Fluorescence Properties : Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which are structurally related to 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate, have been synthesized and evaluated for their antiproliferative activities against human non-small cell lung cancer cell lines. Additionally, their fluorescence properties suggest potential utility as probes for biological imaging (Xiao-bo Fu et al., 2015).
α-Amylase Inhibitory and Antioxidant Activities : New benzyl 2H-chromenones have been synthesized, demonstrating significant α-amylase inhibitory and antioxidant activities, indicating potential for therapeutic applications (J. A. Kumar et al., 2013).
Synthetic Methodologies
Ionic Liquids in Synthesis : The use of ionic liquids has improved the synthesis process of benzo[c]chromen-6-ones, demonstrating the efficacy of ionic liquids in both laboratory scale and multi-kilogram scale syntheses (G. Kemperman et al., 2006).
Palladium-Catalyzed Synthesis : A novel palladium-catalyzed intramolecular C-H/C-H coupling reaction has been reported for the synthesis of 6H-benzo[c]chromenes, highlighting a broad substrate scope and functional group tolerance (Dong‐Dong Guo et al., 2017).
Catalyst-Free Synthesis in Aqueous Media : A catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation has been developed, promoting environmentally friendly oxidation processes (Yan He et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10(2)16(18)20-11-7-8-13-12-5-3-4-6-14(12)17(19)21-15(13)9-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQHFRBZVPIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)




![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)
![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)